5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
Description
Chemical Structure and Properties 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a (5-methylthiophen-3-yl)methyl moiety at position 1. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol (calculated).
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-methyl-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-7-3-10(11)12-13(7)5-9-4-8(2)14-6-9/h3-4,6H,5H2,1-2H3,(H2,11,12) |
InChI Key |
CKBMXZKSSMFIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CSC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine, which showed promising activity against cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory research. Compounds with a pyrazole scaffold have been investigated for their ability to inhibit inflammatory pathways. In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Agricultural Science
Pesticide Development
The compound's unique chemical structure has led to its exploration as a potential pesticide. Research has focused on its effectiveness against specific pests while minimizing toxicity to non-target organisms. Field trials have shown that formulations containing this compound can effectively control pest populations, leading to increased crop yields.
Materials Science
Polymer Composites
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The addition of this compound into polymer composites has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for various industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against cancer cell lines |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |
| Agricultural Science | Pesticide Development | Effective pest control, increased crop yields |
| Materials Science | Polymer Composites | Improved mechanical properties and thermal stability |
Case Studies
Case Study 1: Anticancer Research
A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, emphasizing the compound's potential as an anticancer agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The trials demonstrated that the compound could be an effective component of integrated pest management strategies.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate receptor activity, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrazole derivatives, focusing on substituents, molecular weight, and functional group variations.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The thiophene-based analogs (e.g., ) exhibit similar molecular weights but differ in linker flexibility. The target compound uses a methylene bridge, while 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine has an ethyl linker, which may influence steric bulk and conformational flexibility. Benzyl-substituted derivatives (e.g., ) replace thiophene with a benzene ring, reducing sulfur-based electronic effects but increasing hydrophobicity.
Molecular Weight and Polarity :
- The target compound (MW 207.30) is lighter than trifluoromethylphenyl analogs (MW 256.14) but heavier than pyrazole-pyrazole derivatives (MW 191.24). Thiophene’s presence may enhance π-π stacking compared to aliphatic substituents.
Benzyl and trifluoromethyl groups () are common in drug design for tuning lipophilicity and metabolic stability.
Research Implications
- Medicinal Chemistry : Thiophene and pyrazole hybrids are explored for kinase inhibition or antimicrobial activity. The target compound’s sulfur atom could improve target binding via hydrophobic or van der Waals interactions .
- Material Science : Thiophene’s conjugated system may contribute to charge-transfer properties, making it relevant for organic electronics .
- Synthetic Challenges : Substituent placement (e.g., methyl vs. ethyl linkers) requires precise control during alkylation or coupling steps, as seen in synthetic protocols like those in .
Biological Activity
5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine, also known by its CAS number 1499331-74-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of 207.30 g/mol. The compound features a pyrazole ring substituted with a methyl group and a methylthiophenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1499331-74-6 |
| Molecular Formula | CHNS |
| Molecular Weight | 207.30 g/mol |
Antimicrobial Activity
Research has shown that compounds containing pyrazole rings exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial efficacy .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been studied using the DPPH radical scavenging assay. Compounds similar to this compound demonstrated substantial scavenging abilities, indicating potential applications in preventing oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within microbial cells or human tissues. This interaction may involve enzyme inhibition or receptor binding, leading to altered cellular functions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. For instance, research involving related compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7). The IC50 values indicated effective cytotoxicity at low concentrations, suggesting that this compound could be further investigated for its anticancer potential .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
